Borussertib
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ボルスセルチブは、プロテインキナーゼAkt(別名プロテインキナーゼB)の共有結合型アロステリック阻害剤です。これは初のクラスの化合物として開発され、Aktに対する強力な活性により注目を集めています。 特に、Akt wt(野生型)を0.8 nMという印象的なIC50値と2.2 nMのKi値で阻害します 。Aktは細胞生存、増殖、および増殖において重要な役割を果たしているため、ボルスセルチブは研究と潜在的な治療用途におけるエキサイティングな標的です。
2. 製法
合成経路:: ボルスセルチブの合成経路は、文献ではあまり広く紹介されていません。 カスタム合成サービスは、その迅速な生産のために利用可能です。
工業生産方法:: 残念ながら、ボルスセルチブの具体的な工業規模の生産方法は、まだ公開されていません。研究者は主に、この化合物を手に入れるためにカスタム合成または学術研究室に頼っています。
科学的研究の応用
ボルスセルチブの用途は、さまざまな科学分野にわたります。
がん研究: 腫瘍の増殖、転移、および薬剤耐性に対する影響を調査しています。
細胞生物学: Aktシグナル伝達経路と細胞応答を研究しています。
創薬: 抗癌剤としての可能性を探求しています。
生化学分析
Biochemical Properties
Borussertib interacts with the protein kinase Akt, specifically binding to two noncatalytic cysteines at positions 296 and 310 . This interaction involves the formation of a covalent bond with Cys296 . The unique activation mechanism of Akt involves a change of the relative orientation of its N-terminal pleckstrin homology (PH) and the kinase domain, making this kinase suitable for highly specific allosteric modulation .
Cellular Effects
This compound has demonstrated strong antiproliferative activity in cancer cell lines harboring genetic alterations within the PTEN, PI3K, and RAS signaling pathways . It influences cell function by inhibiting the Akt pathway, which plays a key role in cell proliferation, metabolism, and cell survival . Furthermore, this compound displayed antitumor activity in combination with the MEK inhibitor trametinib in patient-derived xenograft models of mutant KRAS pancreatic and colon cancer .
Molecular Mechanism
This compound exerts its effects at the molecular level through a covalent-allosteric mode of action. It binds at the interdomain region between the kinase-domain and the PH-domain . The detailed view of the binding mode of this compound reveals covalent bond formation to Cys296 . This binding interaction leads to the stabilization of the inactive conformation of Akt, thereby inhibiting its activity .
Metabolic Pathways
This compound is involved in the PI3K/AKT signaling pathway
Subcellular Localization
It is known that the protein kinase Akt, the target of this compound, is found in various cellular compartments depending on its isoform . Akt1 is expressed ubiquitously and found in the cytosol as well as at the plasma membrane, whereas Akt2 can be found in muscle tissue and especially within mitochondria, while Akt3 is localized in the nucleus and shows high expression in neurons .
準備方法
Synthetic Routes:: The synthetic routes for Borussertib are not widely documented in the literature. custom synthesis services are available for its rapid production.
Industrial Production Methods:: Unfortunately, specific industrial-scale production methods for this compound remain undisclosed. Researchers primarily rely on custom synthesis or academic laboratories for access to this compound.
化学反応の分析
反応の種類:: ボルスセルチブは、次のようなさまざまな化学反応を起こすと考えられます。
- 共有結合修飾:共有結合型アロステリック阻害剤として、Aktと安定な結合を形成します。
- アロステリック調節:ボルスセルチブはATP結合ポケットとは異なる部位に結合し、Aktのコンフォメーションを変えて活性を阻害します。
一般的な試薬と条件:: ボルスセルチブ合成に使用される正確な試薬と条件は、機密情報です。 その共有結合型アロステリック特性を理解することは、その設計についての洞察を与えてくれます。
主要な生成物:: ボルスセルチブとAktの相互作用の主要な生成物は、Aktキナーゼ活性の阻害です。この阻害は、細胞生存と増殖に関与する下流シグナル伝達経路に影響を与えます。
作用機序
ボルスセルチブのメカニズムには、以下が含まれます。
共有結合: Aktと共有結合を形成し、アロステリック阻害につながります。
下流効果: Aktを阻害することにより、mTORなどの下流経路を阻害し、アポトーシスを促進します。
6. 類似の化合物との比較
詳細な比較はほとんどありませんが、ボルスセルチブの独自性は、共有結合型アロステリック作用にあります。類似の化合物には、MK-2206やGDC-0068などの他のAkt阻害剤が含まれる可能性があります。
類似化合物との比較
While detailed comparisons are scarce, Borussertib’s uniqueness lies in its covalent-allosteric mode of action. Similar compounds may include other Akt inhibitors like MK-2206 and GDC-0068.
生物活性
Borussertib, a first-in-class covalent-allosteric inhibitor of the AKT kinase, has garnered attention for its potential in cancer therapy due to its unique mechanism of action and promising preclinical results. This article delves into the biological activity of this compound, highlighting its pharmacological properties, selectivity, and efficacy in various cancer models.
This compound operates through a covalent-allosteric inhibition mechanism. It specifically binds to non-catalytic cysteines in the AKT isoforms, particularly Cys296 and Cys310. This binding stabilizes the inactive conformation of AKT, thereby inhibiting its downstream signaling pathways involved in cell growth and survival:
- Covalent Bond Formation : The compound forms a covalent bond with Cys296 via Michael addition, which enhances its potency and selectivity by prolonging the drug-target residence time .
- Selectivity for AKT Isoforms : this compound exhibits a preference for AKT1 over AKT2, which is crucial in minimizing off-target effects and associated toxicities .
Pharmacokinetics and Stability
This compound has demonstrated favorable pharmacokinetic properties, including reasonable microsomal stability in both human and murine systems. This stability is essential for maintaining effective drug concentrations over time, contributing to its therapeutic potential .
Efficacy in Preclinical Models
This compound has shown significant antitumor activity across various cancer types, particularly those with aberrations in the PI3K/AKT signaling pathway. Key findings from preclinical studies include:
- Antiproliferative Activity : In vitro studies revealed an IC50 of 0.2 nM for wild-type AKT1, indicating high potency against this target. However, mutations at Cys296 and Cys310 resulted in a substantial loss of activity (IC50 increased to 58 nM) .
- Combination Therapy : In patient-derived xenograft (PDX) models of KRAS-mutant pancreatic and colon cancers, this compound exhibited enhanced efficacy when combined with trametinib (a MEK inhibitor), suggesting a synergistic effect that could improve treatment outcomes .
Case Studies
Several studies have highlighted the clinical relevance of this compound in cancer treatment:
- STAKT Trial : A randomized trial demonstrated that this compound significantly reduced phosphorylation of downstream targets in patients with ER+ invasive breast cancer, showcasing its ability to modulate AKT signaling effectively .
- Combination with Other Agents : this compound's efficacy was further validated when combined with paclitaxel and fulvestrant in hormone receptor-positive breast cancer models, leading to improved progression-free survival (PFS) rates .
Comparative Analysis
The following table summarizes the biological activity and selectivity profiles of this compound compared to other AKT inhibitors:
Compound | IC50 (nM) | Targeted Cysteines | Selectivity Profile |
---|---|---|---|
This compound | 0.2 | Cys296, Cys310 | High for AKT1 |
Capivasertib | 0.9 | N/A | Moderate |
Ipatasertib | 3.5 | N/A | Moderate |
MK-2206 | 10 | N/A | Low |
特性
IUPAC Name |
N-[2-oxo-3-[1-[[4-(5-oxo-3-phenyl-6H-1,6-naphthyridin-2-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-5-yl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32N6O3/c1-2-33(43)38-26-12-13-31-32(20-26)42(36(45)40-31)27-15-18-41(19-16-27)22-23-8-10-25(11-9-23)34-28(24-6-4-3-5-7-24)21-29-30(39-34)14-17-37-35(29)44/h2-14,17,20-21,27H,1,15-16,18-19,22H2,(H,37,44)(H,38,43)(H,40,45) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBRBOYWXDLHDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)NC(=O)N2C3CCN(CC3)CC4=CC=C(C=C4)C5=C(C=C6C(=N5)C=CNC6=O)C7=CC=CC=C7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What makes Borussertib a unique AKT inhibitor and how does this impact its efficacy?
A1: Unlike many AKT inhibitors, this compound functions as a covalent-allosteric inhibitor. [] This means it binds to a site on AKT1 distinct from the active site, inducing a conformational change that prevents the enzyme from functioning. [, ] This unique mechanism of action potentially translates to higher selectivity for AKT1 and reduced off-target effects compared to traditional ATP-competitive inhibitors. Notably, this compound demonstrates promising antiproliferative activity against cancer cell lines with mutations in the PTEN, PI3K, and RAS signaling pathways, highlighting its potential therapeutic value. []
Q2: Has the interaction between this compound and AKT1 been structurally characterized?
A2: Yes, the crystal structure of this compound bound to autoinhibited AKT1 has been elucidated. [, ] This structural information provides crucial insights into the molecular interactions responsible for this compound's inhibitory activity and can be leveraged for further drug development efforts.
Q3: What is the preclinical evidence supporting this compound's use as a potential cancer treatment?
A3: this compound demonstrates significant antitumor activity in combination with the MEK inhibitor Trametinib in preclinical models. [] Specifically, patient-derived xenograft models of pancreatic and colon cancer harboring KRAS mutations showed promising responses to the combination therapy. [] These findings suggest this compound, especially in combination therapies, holds potential as a novel therapeutic strategy for KRAS-mutant cancers.
Q4: Where can I find more detailed data about this compound?
A4: The paper "Data for DCP probe this compound" [] suggests the existence of a more comprehensive dataset related to the compound. This likely includes information beyond what is presented in the provided abstracts. Exploring this resource could offer valuable insights into this compound's properties and potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。